2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-
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Overview
Description
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- is a heterocyclic compound that features a fused ring system consisting of a furan and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of tetronic acid with arylmethylenemalononitriles in a basic medium . This one-step synthesis is efficient and yields the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of metal triflates as catalysts in multicomponent reactions has been explored. These catalysts are water-tolerant and reusable, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) triflate, which acts as a catalyst in multicomponent reactions . Basic conditions are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with arylmethylenemalononitriles in a basic medium yields 2-amino-5,7-dihydro-5-oxo-4-aryl-4H-furo[3,4-b]pyran-3-carbonitrile derivatives .
Scientific Research Applications
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various molecules, influencing their activity and function. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2H-Furo[3,2-b]pyran-2-one: This compound has a similar fused ring system but differs in its substitution pattern.
Pyrano[2,3-b]pyrans: These compounds also feature fused ring systems and are synthesized through formal oxa-[3 + 3]-cycloaddition reactions.
Uniqueness
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl- is unique due to its specific substitution pattern and the presence of both furan and pyran rings. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
57257-50-8 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2,2-dimethyl-3,7-dihydrofuro[3,4-b]pyran-4,5-dione |
InChI |
InChI=1S/C9H10O4/c1-9(2)3-5(10)7-6(13-9)4-12-8(7)11/h3-4H2,1-2H3 |
InChI Key |
UAUMUXZPGPKFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)COC2=O)C |
Origin of Product |
United States |
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